N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a thiazole ring, an oxadiazole ring, and a furan ring. Thiazoles and oxadiazoles are heterocyclic compounds that are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical reactivity and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Significance in Drug Development
The core structure of 1,3,4-oxadiazole, a key component in N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, has shown a wide range of pharmacological properties. It has been extensively studied for its potential as a bioisostere of carboxylic acids, carboxamides, and esters, highlighting its utility in synthetic medicinal chemistry. These compounds exhibit diverse pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. The versatility of the 1,3,4-oxadiazole moiety makes it a significant structural subunit in the development of new drug candidates, aiming for efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Therapeutic Potential
1,3,4-Oxadiazole derivatives have been recognized for their binding efficiency with different enzymes and receptors through weak interactions, which contributes to their broad spectrum of bioactivities. Research has highlighted their significant role in medicinal chemistry, with extensive use in treating various diseases due to their high therapeutic potency. The exploration of 1,3,4-oxadiazole-based compounds continues to be a promising avenue for developing more active and less toxic pharmaceuticals (Verma et al., 2019).
Advances in Synthesis and Pharmacology
Recent research has focused on synthesizing and understanding the pharmacological aspects of oxadiazole derivatives, particularly 1,3,4-oxadiazole and 1,2,4-oxadiazole. These studies have unveiled their significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The continual advancement in the synthesis of oxadiazole rings opens new paths for organic synthesis, medicinal chemistry, and pharmacology, further emphasizing the biologically active unit's role in various compounds (Wang et al., 2022).
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development (Rana, Salahuddin, & Sahu, 2020)
- A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds (Verma et al., 2019)
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review (Wang et al., 2022)
Future Directions
properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-6-5-10(8(3)20-6)12(19)16-14-18-17-13(21-14)11-7(2)15-9(4)22-11/h5H,1-4H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGLHPXKJNGWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
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